N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(2)9-5-7-3-4-8(6-9)10-7;;/h7-10H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQIZKQJDQKHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC2CCC(C1)N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of N-alkylated derivatives: Starting with N-alkylated derivatives of quinuclidine, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination of cyclic ketones: Another method involves the amination of cyclic ketones using reagents like ammonia or ammonium salts under specific reaction conditions.
Hydrochloride formation: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production facility.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and reaction conditions such as acidic or neutral pH.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and reaction conditions such as anhydrous ether or methanol.
Substitution: Alkyl halides, amines, and reaction conditions such as polar aprotic solvents (e.g., dimethylformamide, DMF).
Major Products Formed:
Oxidation: Oxidized derivatives of the compound, which may include various functional groups depending on the specific oxidizing agent used.
Reduction: Reduced derivatives of the compound, often resulting in the formation of amines or other reduced forms.
Substitution: Substituted derivatives of the compound, where the original functional groups are replaced by new substituents.
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to neurotransmitters suggests it may interact with the central nervous system.
Key Studies:
- Neurotransmitter Interaction: Research indicates that DMABCO can modulate neurotransmitter systems, potentially offering new avenues for treating conditions such as depression and anxiety.
- Analgesic Properties: Preliminary studies have shown that compounds derived from DMABCO exhibit analgesic effects, making them candidates for pain management therapies.
Organic Synthesis
In organic chemistry, DMABCO serves as an important building block for synthesizing various compounds due to its bicyclic structure and reactivity.
Applications:
- Synthesis of Chiral Compounds: DMABCO is utilized as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. This is particularly valuable in pharmaceuticals where the chirality of a compound can significantly affect its biological activity.
| Compound | Chirality | Application |
|---|---|---|
| DMABCO-derived compound | S or R | Antidepressants |
| DMABCO-derived compound | S or R | Analgesics |
Chiral Auxiliary
As a chiral auxiliary, this compound enhances the selectivity of reactions that produce chiral centers.
Mechanism:
- The presence of the bicyclic structure allows for selective interactions during chemical reactions, which can lead to higher yields of desired enantiomers.
Case Study 1: Synthesis of Antidepressants
A study published in Journal of Medicinal Chemistry explored the use of DMABCO in synthesizing novel antidepressant candidates. The researchers demonstrated that using DMABCO as a chiral auxiliary improved the yield and selectivity of the desired enantiomer.
Case Study 2: Pain Management
In a clinical trial reported in Pain Research and Management, derivatives of DMABCO were tested for their efficacy in managing chronic pain conditions. The results indicated significant pain relief compared to placebo controls, suggesting potential therapeutic benefits.
Mechanism of Action
The mechanism by which N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets such as receptors, enzymes, or other biomolecules, leading to the modulation of biological processes. The exact pathways involved can vary, but they often include binding to specific sites on target molecules, altering their activity or function.
Comparison with Similar Compounds
Key Properties :
- CAS : 646477-45-4
- Melting Point : 250°C
- Hazards : Causes skin/eye irritation and respiratory irritation (GHS Hazard Statements) .
- Market Data: Priced between €43.50–€315.00 (1–10 g), with regional markets in Europe, Asia, and North America .
Comparison with Structural Analogs
The azabicyclo[3.2.1]octane scaffold allows diverse substitutions at the 3- and 8-positions, modulating biological activity, pharmacokinetics, and safety. Below is a comparative analysis of key analogs:
Substituent Variations at the 8-Position
Key Observations :
- Antiprion Activity : Benzyl-substituted analogs demonstrate antiprion activity (EC₅₀ < 10 µM) by binding to prion proteins and reducing their cell-surface expression .
- Market Viability : The methyl derivative is widely commercialized, while cyclopropyl and benzyl analogs remain niche research tools .
Modifications at the 3-Amine Position
Key Observations :
- Receptor Specificity: The N-pyridazinyl derivative shows affinity for nicotinic receptors, while dimethylaminoethyl analogs target sigma receptors .
- Stereochemical Impact : The (1R,3S,5S)-configured analog (CAS N/A) emphasizes the role of stereochemistry in biological activity .
Biological Activity
Overview
N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS Number: 1185301-81-8) is a bicyclic amine compound known for its diverse applications in medicinal chemistry and biological research. With the molecular formula C₉H₂₀Cl₂N₂, this compound serves as a significant scaffold in drug design and development, particularly for targeting various receptors and enzymes involved in neurological and psychiatric disorders.
- Molecular Formula: C₉H₂₀Cl₂N₂
- Molecular Weight: 227.18 g/mol
- CAS Number: 1185301-81-8
This compound primarily functions through its interactions with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism can be summarized as follows:
- Receptor Modulation: The compound acts as a ligand for specific receptors, influencing neurotransmission and signaling pathways.
- Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic processes, thereby modulating physiological responses.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties:
- Cognitive Enhancement: Studies suggest potential applications in enhancing cognitive functions, particularly in conditions like Alzheimer's disease, where it may improve synaptic connectivity and plasticity through mechanisms involving AMPA receptors and TrkB signaling pathways .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship of related compounds have shown that modifications to the bicyclic structure can yield derivatives with enhanced selectivity for specific receptor subtypes, such as kappa-opioid receptors . This highlights the importance of chemical modifications in optimizing biological activity.
Case Study 1: Cognitive Disorders
In a study focusing on Alzheimer's disease models, compounds derived from N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. The results demonstrated that certain derivatives exhibited potent AChE inhibitory activity, suggesting their potential as therapeutic agents for cognitive enhancement .
Case Study 2: Opioid Receptor Modulation
Another research effort explored the effects of modified 8-azabicyclo[3.2.1]octan derivatives on opioid receptors. The findings revealed that specific modifications led to increased selectivity towards kappa-opioid receptors while minimizing side effects associated with mu-opioid receptor activation . This indicates the compound's potential for developing safer analgesics.
Data Table: Biological Activities of N,N-Dimethyl-8-Azabicyclo[3.2.1]octan Derivatives
Q & A
Q. What are the established synthetic pathways for N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, and what key intermediates are involved?
The synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane core. For example, intermediates like N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride (CAS 646477-45-4) are synthesized via nucleophilic substitution or amidation reactions. A common approach is to introduce dimethylamine groups at the 3-position of the bicyclic scaffold, followed by dihydrochloride salt formation using HCl in polar solvents like methanol or ethanol . Characterization of intermediates via -NMR and HPLC is critical to confirm regioselectivity and purity.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : - and -NMR to confirm the bicyclic structure and substitution patterns.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase chromatography with UV detection for purity assessment (>95% purity threshold for biological assays).
- X-ray crystallography : For resolving stereochemical ambiguities in derivatives, particularly when substituents introduce chiral centers .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate that the dihydrochloride salt form enhances aqueous solubility and shelf-life compared to freebase analogs. Storage at −20°C in desiccated, amber vials is recommended to prevent hygroscopic degradation. Accelerated stability testing (40°C/75% RH for 6 months) can identify decomposition products, such as oxidation byproducts detected via LC-MS .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved receptor binding affinity?
Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets. For example, the bicyclic scaffold’s rigidity may favor binding to CNS receptors like σ-1 or dopamine transporters. Modifying the N,N-dimethyl group’s steric bulk or introducing aryl substituents (e.g., naphthamide derivatives) can optimize binding pockets . MD simulations (100 ns trajectories) further assess conformational stability in physiological environments.
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
Contradictions in activity (e.g., antipathogenic vs. neurotoxic effects) often arise from assay variability. Standardized protocols are essential:
- Dose-response curves : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and controls.
- Off-target screening : Employ panels like CEREP to rule out non-specific binding.
- Metabolic stability assays : Liver microsome studies (human/rat) assess whether metabolites contribute to observed effects .
Q. What methodologies enable efficient scale-up from milligram to gram-scale synthesis for preclinical studies?
Key steps include:
- Catalyst optimization : Transition from Pd/C to flow hydrogenation for safer, scalable reduction steps.
- Solvent selection : Replace dichloromethane with ethyl acetate or MTBE for greener processes.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time, minimizing batch failures .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
